molecular formula C12H21NO6 B2794647 5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid CAS No. 654067-56-8

5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid

Cat. No.: B2794647
CAS No.: 654067-56-8
M. Wt: 275.301
InChI Key: GLZDHEFXRNOEEY-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a dioxane ring, a tert-butoxycarbonyl (BOC) protecting group, and a carboxylic acid functional group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Mechanism of Action

Target of Action

It is known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, where they protect the amino group during the synthesis process .

Mode of Action

The mode of action of this compound involves its use as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during synthesis . Once the peptide synthesis is complete, the Boc group can be removed through a deprotection process .

Biochemical Pathways

The compound plays a role in the biochemical pathway of peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The Boc group protects the amino group during the synthesis, preventing unwanted reactions .

Pharmacokinetics

It is known that boc-protected amino acids are used in peptide synthesis, and their pharmacokinetic properties would largely depend on the specific peptide being synthesized .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure. The Boc group allows for the selective synthesis of peptides by protecting the amino group during the synthesis process . After the synthesis is complete, the Boc group can be removed, resulting in the desired peptide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis and deprotection processes are often carried out in specific solvents and under certain temperature conditions . The compound’s stability and efficacy can be affected by these environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid typically involves multiple steps, starting with the formation of the dioxane ring One common approach is to start with a suitable diol precursor, which undergoes cyclization under acidic conditions to form the dioxane ring

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the scale of production would be crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its BOC protecting group is particularly useful in peptide synthesis, where it protects amino groups during the formation of peptide bonds.

Biology: The compound's ability to act as a protecting group makes it valuable in biological studies, particularly in the synthesis of peptides and proteins. It helps in the selective modification of amino acids, allowing researchers to study the structure and function of proteins.

Medicine: In medicinal chemistry, this compound can be used to develop new drugs. Its structural complexity and functional groups make it a potential candidate for the synthesis of pharmaceuticals, especially those targeting specific biological pathways.

Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable building block for the synthesis of polymers, coatings, and other industrial products.

Comparison with Similar Compounds

  • 5-(Benzyloxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid: Similar structure but with a benzyloxycarbonyl (Z) protecting group instead of BOC.

  • 5-(Tert-butoxycarbonylamino)valeric acid: Similar BOC protecting group but with a different carbon chain length.

Uniqueness: The uniqueness of 5-(Tert-butoxycarbonylamino)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid lies in its combination of the dioxane ring and the BOC protecting group, which provides specific reactivity and stability that are not found in other similar compounds.

Properties

IUPAC Name

2,2-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dioxane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-10(2,3)19-9(16)13-12(8(14)15)6-17-11(4,5)18-7-12/h6-7H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZDHEFXRNOEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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